molecular formula C15H18N2O2 B2579706 N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide CAS No. 852367-04-5

N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

Cat. No.: B2579706
CAS No.: 852367-04-5
M. Wt: 258.321
InChI Key: WMKKEZLPIANWPC-UHFFFAOYSA-N
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Description

N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the reaction of an indole derivative with an appropriate acylating agent. One common method involves the acylation of 1H-indole-3-carboxylic acid with N-butyl-N-methylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: Similar structure but with a phenyl group instead of a methyl group.

    N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide: Similar structure but with different substituents on the indole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its combination of butyl and methyl groups, along with the indole core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-9-17(2)15(19)14(18)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKKEZLPIANWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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